5-Methylsulfonyltetrazole

説明

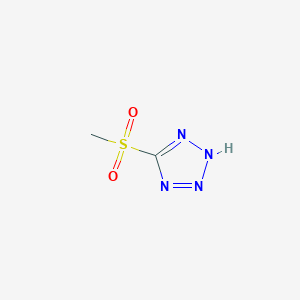

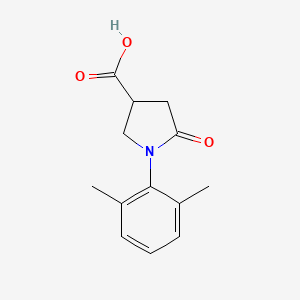

5-Methylsulfonyltetrazole is a derivative of tetrazole, a class of compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazoles are known for their energetic properties and utility in various chemical syntheses. The methylsulfonyl group attached to the tetrazole ring influences its reactivity and physical properties, making it a compound of interest in pharmaceutical and material science research.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of hydrazides with various reagents. For instance, 2,5-diaryltetrazoles can be synthesized from N-phenylsulfonylbenzhydrazidoyl chlorides and arylhydrazines, with potassium carbonate acting on the intermediate product . Another method includes the oxidation of N2-Benzoyl-N4-(phenylsulfonyl)benzohydrazide hydrazone with mercury(II) oxide to yield 5-phenyltetrazole . These methods highlight the versatility of tetrazole synthesis, which can be tailored to introduce different substituents such as the methylsulfonyl group.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including those with sulfonyl substituents, has been studied using techniques like X-ray crystallography. For example, the crystal structure of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole has been determined, showing that the tetrazole rings are essentially planar and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups . This information is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions, including oxidation and nucleophilic substitution. The oxidation of 5-arylsulfanyltetrazoles can lead to the formation of 5-arylsulfonyltetrazoles . Additionally, the phenylsulfonyl group in these compounds can undergo nucleophilic substitution with reagents like ethanol, phenol, or benzimidazole . These reactions are important for further functionalization of the tetrazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their substituents. For example, the introduction of a methylsulfonyl group can affect the compound's solubility, stability, and reactivity. Docking studies and crystallography can provide insights into the interactions of these molecules with biological targets, which is relevant for their potential use as pharmaceutical agents . Additionally, the vibrational spectra of tetrazole derivatives can be studied using spectroscopic methods to gain further understanding of their properties .

科学的研究の応用

Tetrazoles represent a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special structure makes tetrazole derivatives useful in various fields :

-

Medicine : Tetrazoles are often considered as a carboxylic acid replacement in drugs, not only because the pKa is close, but it also has approximately the same planar delocalized system space requirements . They provide a maximum nitrogen content of any heterocyclic compound .

-

Agriculture : Since the 1950s, tetrazole compounds have been widely used in agriculture .

-

Material Science : Tetrazole derivatives are useful in material science due to their special structure .

-

Explosives : Tetrazole compounds are used in the field of explosives .

-

Biological Research : For their excellent optical properties, 2,5-diaryl tetrazoles have found wide application in biological research, in particular as fluorogenic sensors to detect biomolecules in their native environment and to elucidate their biological functions .

Safety And Hazards

5-Methylsulfonyltetrazole’s dust and vapor may irritate the eyes, respiratory system, and digestive system . It is considered a potential carcinogen . Appropriate safety measures should be taken when handling and using it, such as wearing protective glasses, respiratory protection, and gloves . It should be stored and transported avoiding contact with oxidizers, fire sources, and combustibles .

将来の方向性

While the specific future directions for 5-Methylsulfonyltetrazole are not mentioned in the search results, it is known that advances in molecular pharmacology and an improved understanding of the mechanism of most diseases have created the need to specifically target the cells involved in the initiation and progression of diseases . This is especially true for most life-threatening diseases requiring therapeutic agents which have numerous side effects, thus requiring accurate tissue targeting to minimize systemic exposure . Recent drug delivery systems are formulated using advanced technology to accelerate systemic drug delivery to the specific target site, maximizing therapeutic efficacy and minimizing off-target accumulation in the body .

特性

IUPAC Name |

5-methylsulfonyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S/c1-9(7,8)2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURGLLWWASFDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406397 | |

| Record name | 5-Methylsulfonyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylsulfonyltetrazole | |

CAS RN |

21744-55-8 | |

| Record name | 5-Methylsulfonyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)